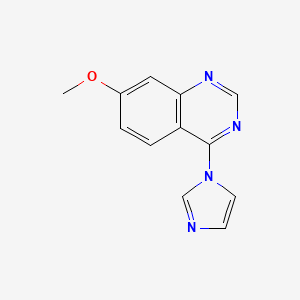
1-(4-fluorophenyl)-N-pyridin-4-ylcyclobutane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-N-pyridin-4-ylcyclobutane-1-carboxamide, also known as CPP-115, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of GABA aminotransferase inhibitors and has shown promising results in the treatment of various neurological disorders.
Mechanism of Action
1-(4-fluorophenyl)-N-pyridin-4-ylcyclobutane-1-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which helps to reduce the excitability of neurons and prevent seizures.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. These include an increase in the levels of GABA, a decrease in the levels of glutamate, and a reduction in the activity of the enzyme glutamate decarboxylase.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-fluorophenyl)-N-pyridin-4-ylcyclobutane-1-carboxamide for lab experiments is its high potency and selectivity for GABA aminotransferase. This makes it an ideal tool for studying the role of GABA in the brain and for developing new treatments for neurological disorders. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in some experimental settings.
Future Directions
There are a number of future directions for research on 1-(4-fluorophenyl)-N-pyridin-4-ylcyclobutane-1-carboxamide. One area of interest is the development of new formulations of the drug that are more soluble in water and easier to work with in lab experiments. Another area of interest is the exploration of the potential therapeutic applications of this compound in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to better understand the long-term effects of this compound on the brain and to develop strategies for minimizing any potential side effects.
Synthesis Methods
The synthesis of 1-(4-fluorophenyl)-N-pyridin-4-ylcyclobutane-1-carboxamide involves the reaction of 4-fluorobenzylamine with 4-cyanopyridine, followed by a ring-closing metathesis reaction to form the cyclobutane ring. The resulting compound is then treated with a carboxylic acid to form the final product.
Scientific Research Applications
1-(4-fluorophenyl)-N-pyridin-4-ylcyclobutane-1-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. The compound works by increasing the levels of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which helps to reduce the excitability of neurons and prevent seizures.
properties
IUPAC Name |
1-(4-fluorophenyl)-N-pyridin-4-ylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c17-13-4-2-12(3-5-13)16(8-1-9-16)15(20)19-14-6-10-18-11-7-14/h2-7,10-11H,1,8-9H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKVHYIVFHSBJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)F)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(2,5-dimethylphenyl)sulfonylamino]-1,5-dimethylpyrazole-3-carboxylate](/img/structure/B6638621.png)

![5-[1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B6638629.png)
![N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide](/img/structure/B6638633.png)

![(3,4-Difluorophenyl)-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B6638642.png)
![N,3,5-trimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,2-oxazole-4-sulfonamide](/img/structure/B6638644.png)
![2-[(E)-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine](/img/structure/B6638647.png)
![3-methyl-2-oxo-N-[(2S)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-1,3-benzoxazole-6-sulfonamide](/img/structure/B6638649.png)

![1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B6638678.png)
![N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]acetamide](/img/structure/B6638680.png)
![2-methyl-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]propanamide](/img/structure/B6638684.png)
